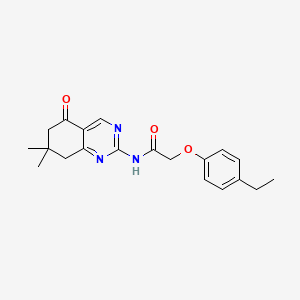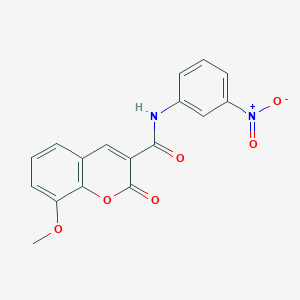![molecular formula C13H10N2O2 B5556135 N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5556135.png)
N-[4-(cyanomethyl)phenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(cyanomethyl)phenyl]-2-furamide is a compound that could be investigated for various chemical and pharmacological properties. However, direct studies on this exact compound are not available in the public domain. Instead, research on similar furamide derivatives and their synthesis, molecular structure analysis, and chemical properties can offer insights into potential methodologies and applications for synthesizing and studying N-[4-(cyanomethyl)phenyl]-2-furamide.
Synthesis Analysis
The synthesis of similar furamide compounds involves several key steps, including condensation, cyclization, and functional group transformations. For example, the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one via palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide shows the complexity and precision required in these chemical reactions (Lindahl et al., 2006).
Molecular Structure Analysis
The molecular structure of furamide derivatives can be extensively analyzed using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For instance, structural determination of N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide) provides valuable insights into the molecular conformation and stabilization mechanisms through intramolecular hydrogen bonding (Yıldırım et al., 2018).
Chemical Reactions and Properties
Furamide derivatives participate in various chemical reactions, including cyclization, condensation, and nucleophilic substitutions. These reactions are crucial for modifying the chemical structure to achieve desired properties or functionalities. For example, the palladium-catalyzed cyclization to synthesize furoquinolinones illustrates the reactivity of furamide derivatives under specific conditions (Lindahl et al., 2006).
科学的研究の応用
PET Imaging and Neuroinflammation
PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) with compounds similar to N-[4-(cyanomethyl)phenyl]-2-furamide demonstrates its potential in noninvasively imaging reactive microglia and disease-associated microglia contributing to neuroinflammation. This application is vital in understanding and treating neuropsychiatric disorders, including Alzheimer's and Parkinson's diseases, by enabling the measurement of drug target engagement and monitoring neuroinflammatory effects of immunotherapy for peripheral malignancies (Horti et al., 2019).
Therapeutic Applications in Alzheimer’s Disease
The synthesis and molecular docking study of some new 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides, closely related to N-[4-(cyanomethyl)phenyl]-2-furamide, indicate potential therapeutic entrants for Alzheimer’s disease. These compounds have shown significant enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer’s disease, pointing towards their therapeutic effect in treating this condition (Hussain et al., 2016).
Material Science and Corrosion Inhibition
The exploration of acrylamide derivatives, including structures akin to N-[4-(cyanomethyl)phenyl]-2-furamide, for their impact as corrosion inhibitors on copper in nitric acid solutions showcases another dimension of its applications. These compounds have demonstrated efficacy as corrosion inhibitors, indicating their potential utility in protecting metals and alloys in various industrial processes (Abu-Rayyan et al., 2022).
Antibacterial and Antiurease Activities
Further, some furan-2-carboxamide derivatives have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities. This research highlights the pharmaceutical and medicinal chemistry applications of furamide derivatives, demonstrating their effectiveness against various biological targets (Sokmen et al., 2014).
特性
IUPAC Name |
N-[4-(cyanomethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-8-7-10-3-5-11(6-4-10)15-13(16)12-2-1-9-17-12/h1-6,9H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRZEIPFEWLBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5556052.png)




![3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)

![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)
![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)
![4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5556124.png)


![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B5556151.png)
![N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5556155.png)